3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide , often referred to as DNSPA , is a novel sulfonamide compound. It was synthesized through an indirect method that avoids product contamination and eliminates the need for purification. The compound was characterized using various spectroscopic techniques, including NMR, IR, mass spectrometry, and UV-vis. Notably, the N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm⁻¹ confirm the formation of the target compound. DNSPA crystallized in the monoclinic crystal system with four molecules in the asymmetric unit .
Synthesis Analysis
DNSPA was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors. The slow evaporation method yielded single crystals of the compound from a methanolic solution. The synthesis route avoids contamination and simplifies purification steps .
Molecular Structure Analysis
The molecular structure of DNSPA was determined by X-ray crystallographic analysis . It crystallized in the monoclinic crystal system with the P2₁ space group. The compound’s molecular formula is C₁₆H₁₄N₂O₆S₂ , and it exhibits a unique arrangement of functional groups .
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, which include “3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide”, are a very important class of heterocyclic compounds. They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to be effective drugs in various disease scenarios .
Anti-Inflammatory Properties
These compounds have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anti-Cancer Properties
Thiophene derivatives have been used in the synthesis of anti-cancer agents . They have shown promising results in inhibiting the growth of cancer cells .
Anti-Microbial Properties
Thiophene derivatives also exhibit anti-microbial properties . This makes them potentially useful in combating various bacterial and fungal infections .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can help protect metals from corrosion, extending their lifespan and maintaining their structural integrity .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are used in the development of electronic devices due to their many fundamental advantages over their inorganic counterparts in achieving low-cost, large area, and mechanically flexible electronics .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are a type of transistor that utilizes an organic semiconductor in its channel .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current .
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for bacterial growth and reproduction .
Mode of Action
By binding to the enzyme’s active site, sulfonamides prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid .
Biochemical Pathways
By inhibiting folic acid synthesis, sulfonamides can disrupt several downstream biochemical pathways that depend on folic acid, such as the synthesis of nucleic acids and certain amino acids, which are essential for bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The compound has shown antibacterial activity, particularly against Gram-negative bacteria such as Klebsiella pneumonia . This is likely due to the inhibition of folic acid synthesis, which disrupts bacterial growth and reproduction .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of sulfonamides .
properties
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S3/c1-15-5-2-7-18(13-15)28(23,24)21-17-9-10-19-16(14-17)6-3-11-22(19)29(25,26)20-8-4-12-27-20/h2,4-5,7-10,12-14,21H,3,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZJUIWIIJSLJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
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